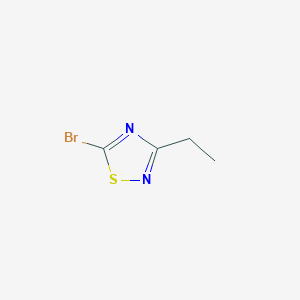
5-Bromo-3-ethyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C4H5BrN2S . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-ethyl-1,2,4-thiadiazole is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of chemical reactivities, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and its aryl derivatives, or carbon disulfide .Physical And Chemical Properties Analysis
5-Bromo-3-ethyl-1,2,4-thiadiazole is a liquid at room temperature . It has a molecular weight of 193.07 .Scientific Research Applications
Pharmaceutical Development
5-Bromo-3-ethyl-1,2,4-thiadiazole is often explored for its potential in pharmaceutical development due to its unique chemical structure. It can serve as a core structure for synthesizing various bioactive compounds, which may exhibit antimicrobial, antifungal, or anticancer properties . Researchers are particularly interested in its ability to interact with biological targets, making it a valuable scaffold in drug design.
Organic Synthesis
In organic chemistry, 5-Bromo-3-ethyl-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various chemical reactions, such as Suzuki coupling or nucleophilic substitution . This versatility makes it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science
This compound is also significant in material science, particularly in the development of novel polymers and advanced materials. Its incorporation into polymer backbones can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials . These materials have potential applications in electronics, coatings, and high-performance composites.
Photocatalysis
5-Bromo-3-ethyl-1,2,4-thiadiazole derivatives have been studied for their photocatalytic properties. These compounds can act as photocatalysts in various organic transformations, including oxidation and reduction reactions under visible light irradiation . This application is particularly relevant for developing sustainable and green chemistry processes.
Agricultural Chemistry
In agricultural chemistry, derivatives of 5-Bromo-3-ethyl-1,2,4-thiadiazole are investigated for their potential as herbicides, fungicides, and insecticides . Their ability to disrupt specific biological pathways in pests and pathogens makes them promising candidates for crop protection and pest management.
Analytical Chemistry
This compound is used in analytical chemistry for the development of sensors and detection methods. Its unique electronic properties allow it to be used in the design of sensors for detecting various analytes, including metal ions and organic pollutants . These sensors can be applied in environmental monitoring and industrial process control.
Environmental Science
In environmental science, this compound is studied for its role in the degradation of pollutants. Its derivatives can be used in photocatalytic degradation processes to break down harmful organic compounds in water and soil. This application contributes to the development of effective methods for environmental remediation.
These diverse applications highlight the versatility and importance of 5-Bromo-3-ethyl-1,2,4-thiadiazole in various fields of scientific research.
MilliporeSigma Organic Chemistry Frontiers MDPI MDPI MDPI MDPI : MDPI : MDPI
Mechanism of Action
Safety and Hazards
The safety information for 5-Bromo-3-ethyl-1,2,4-thiadiazole indicates that it is classified under GHS07, which represents substances that can cause harm to the eyes or skin, or can be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study of 5-Bromo-3-ethyl-1,2,4-thiadiazole and similar compounds could involve further exploration of their antimicrobial and antitumor properties . The development of new synthetic methods and the investigation of their mechanisms of action could also be areas of future research.
properties
IUPAC Name |
5-bromo-3-ethyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJRSKLUHYJWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethyl-1,2,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)
![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)